
2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile, otherwise known as 2-Bromophenylsulfonyl-5-phenylpenta-2,4-dienenitrile, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid with a molecular formula of C14H10BrNO2S. This compound has been extensively studied and is used in a variety of laboratory experiments, including in the synthesis of pharmaceuticals, in the development of new materials, and as a component of catalysts.
Aplicaciones Científicas De Investigación
1. Modulation of Piezochromic Fluorescence Behavior
This compound has been studied for its piezochromic fluorescence behavior, which can be tuned by subtle structural changes. The luminescence intensity and emission wavelength of these molecules change under varying pressure, indicating typical intramolecular charge-transfer properties. This makes them potentially useful in the study and development of pressure-sensitive materials (Man et al., 2019).
2. Synthesis and Bromination
The compound has been involved in the synthesis and regiospecific bromination of certain penta-2,4-dienenitriles. This process is significant in creating new series of brominated compounds, which can be pivotal in various chemical and pharmaceutical applications (Pakholka et al., 2021).
3. Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial effects. Such studies are crucial in the development of new antibacterial agents and contribute to the field of medicinal chemistry (Bărbuceanu et al., 2009).
4. Antimicrobial and Antioxidant Potential
Studies have shown that certain compounds containing the 2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile moiety exhibit promising antimicrobial and antioxidant activities. These compounds have potential for developing novel antimicrobial agents, especially against Gram-positive pathogens (Apostol et al., 2022).
5. Electroluminescence Applications
Derivatives of this compound have been assessed as emitting materials in organic electroluminescent devices. The properties of these compounds, such as their ability to turn on at specific voltages and achieve certain luminance, are significant in the field of material sciences and electronics (Chow et al., 2002).
Mecanismo De Acción
Mode of Action
The presence of a sulfonyl group and a nitrile group in its structure suggests that it might interact with biological targets through hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions . This suggests that the compound might interfere with biochemical pathways involving carbon–carbon bond formation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might change under acidic or basic conditions due to the presence of the sulfonyl and nitrile groups .
Propiedades
IUPAC Name |
(2Z,4E)-2-(4-bromophenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S/c18-15-9-11-16(12-10-15)22(20,21)17(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMGMBQJUURQT-GUSDSWBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)
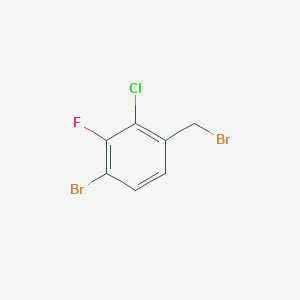
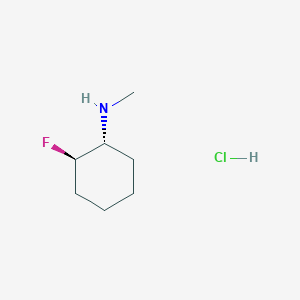
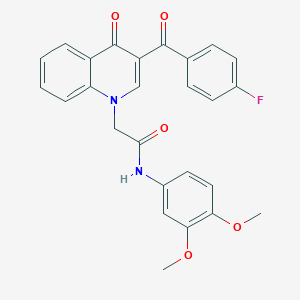
![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)
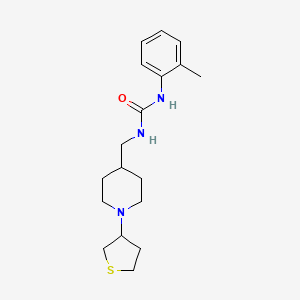

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
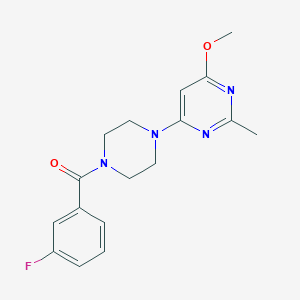
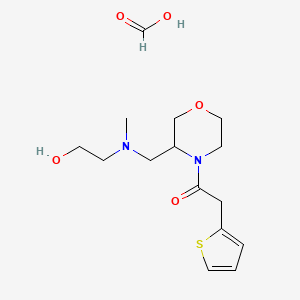
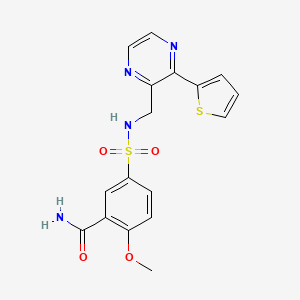

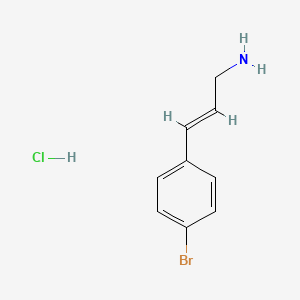
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)